molecular formula C14H20Cl2N2O2 B565258 Clencyclohexerol CAS No. 157877-79-7

Clencyclohexerol

Cat. No.: B565258
CAS No.: 157877-79-7
M. Wt: 319.2 g/mol
InChI Key: DKFLKXDTRUWFDL-UHFFFAOYSA-N
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Description

Clencyclohexerol is a chemical compound that belongs to the class of β-adrenoceptor agonists. It is an analog of clenbuterol and has been studied for its potential therapeutic applications in muscle wasting disorders. β-adrenoceptor agonists are known to modulate protein synthesis and degradation, making them valuable in various medical and research contexts .

Biochemical Analysis

Biochemical Properties

Clencyclohexerol plays a significant role in biochemical reactions by modulating protein synthesis and degradation. It interacts with β-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes . Upon binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins, influencing their activity and stability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also affects cell signaling pathways, such as the cAMP-PKA pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Additionally, this compound has been shown to influence the expression of genes involved in muscle growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to β-adrenoceptors on the cell surface . This binding activates adenylate cyclase, increasing cAMP levels and activating PKA . PKA then phosphorylates various target proteins, leading to changes in their activity and stability . This compound also modulates gene expression by influencing transcription factors and other regulatory proteins involved in muscle growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors . Long-term studies have shown that this compound can have sustained effects on muscle mass and cellular function, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it promotes muscle growth without significant adverse effects . At higher doses, this compound can cause deleterious cardiovascular side effects, such as increased heart rate and blood pressure . These toxic effects highlight the importance of careful dosage control in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with β-adrenoceptors . It influences metabolic flux by modulating the activity of enzymes involved in protein synthesis and degradation . Additionally, this compound affects metabolite levels by altering the expression of genes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . This compound’s distribution is crucial for its effectiveness in promoting muscle growth and modulating cellular processes .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with β-adrenoceptors on the cell surface . These interactions direct this compound to specific compartments or organelles, where it exerts its effects on protein synthesis, degradation, and gene expression . Post-translational modifications and targeting signals also play a role in its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clencyclohexerol involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-amino-3,5-dichlorobenzyl alcohol with cyclohexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Clencyclohexerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clencyclohexerol has several scientific research applications, including:

Mechanism of Action

Clencyclohexerol exerts its effects by binding to β-adrenoceptors, which are part of the G protein-coupled receptor family. Upon binding, it activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the modulation of protein synthesis and degradation, promoting muscle growth and reducing muscle wasting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clencyclohexerol is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other β-adrenoceptor agonists. Its potential therapeutic applications and regulatory considerations make it a compound of interest in various scientific fields .

Properties

IUPAC Name

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLKXDTRUWFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016396
Record name Clencyclohexerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157877-79-7
Record name Clencyclohexerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What analytical methods are commonly used to detect Clencyclohexerol in biological samples?

A1: Two primary methods are employed for this compound detection:

    Q2: What are the challenges associated with detecting this compound residues in livestock manure, and how do researchers address these challenges?

    A: Detecting trace amounts of this compound in complex matrices like livestock manure poses significant analytical challenges. Researchers have developed a novel method using online cleanup technology coupled with UHPLC-MS/MS to overcome these hurdles []. This approach utilizes a Hyper Sep Retain CX column to remove interfering matrix components while selectively retaining this compound and other target analytes. This online cleanup step simplifies sample preparation and enhances the sensitivity and accuracy of the subsequent analysis.

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